![molecular formula C10H9ClN4 B1451710 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine CAS No. 1042499-95-5](/img/structure/B1451710.png)
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine
Overview
Description
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C10H9ClN4 . It has a molecular weight of 220.66 .
Synthesis Analysis
The synthesis of pyridazin compounds, such as 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine can be represented by the SMILES notation:c1cc(nnc1NCc2ccncc2)Cl
.
Scientific Research Applications
Antimicrobial Activity
Pyridazinone derivatives have been recognized for their antimicrobial properties. The structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine allows for potential activity against various bacterial and fungal pathogens. This could lead to the development of new antibiotics or antifungal agents, particularly important in the era of increasing antibiotic resistance .
Anticancer Properties
Some pyridazinone derivatives exhibit anticancer activities. The presence of the pyridazinone ring in 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine suggests it may be useful in designing drugs targeting specific cancer cell lines. Research into its efficacy against human tumor cell lines could reveal its potential as a chemotherapeutic agent .
Cardiovascular Drug Development
The modification of the pyridazinone ring has led to compounds with significant cardiovascular effects. As such, 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine could be a candidate for the development of new cardiovascular drugs, potentially offering treatments for conditions like hypertension .
Anti-Inflammatory and Analgesic Effects
Pyridazinone derivatives are known for their anti-inflammatory and analgesic effects. This compound could be explored for its potential to reduce inflammation and pain, which would be beneficial in treating chronic inflammatory diseases and pain management .
Antidiabetic Activity
Recent studies have indicated that pyridazinone derivatives may have antidiabetic properties. Investigating the effects of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine on blood sugar levels and insulin sensitivity could open up new avenues for diabetes treatment .
Anticonvulsant Uses
The pyridazinone scaffold has been associated with anticonvulsant activities. Research into the use of 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine for the treatment of epilepsy or other seizure disorders could prove to be a significant application of this compound .
Anti-Asthmatic and Antiallergic Potential
Given the history of pyridazinone derivatives in treating bronchial asthma and allergies, this compound could be studied for its effectiveness in these areas. It may contribute to the development of new therapies for respiratory conditions .
Agrochemical Applications
Beyond pharmaceuticals, pyridazinone derivatives like 6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine have been used in agrochemicals. Its potential as a herbicide or pesticide could be explored, contributing to the agricultural industry .
properties
IUPAC Name |
6-chloro-N-(pyridin-4-ylmethyl)pyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8/h1-6H,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTORCMYWYDDIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NCC2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651965 | |
Record name | 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1042499-95-5 | |
Record name | 6-Chloro-N-[(pyridin-4-yl)methyl]pyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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